Lonomycin a sodium
Description
Lonomycin A sodium (C₄₄H₇₅NaO₁₄, MW 851.05) is a polyether antibiotic derived from Streptomyces ribosidificus . It belongs to the carboxyl polyether ionophore family, characterized by its ability to transport ions across biological membranes via a cyclic conformation stabilized by six fused rings (three five-membered envelope conformations and three six-membered chair conformations) . The compound exhibits broad-spectrum activity against Gram-positive bacteria and coccidia, with ionophoric properties enabling Ca²⁺/H⁺ exchange, influencing intracellular pH and calcium signaling . Its sodium salt form enhances solubility in polar organic solvents, with distinct optical rotation values ([α]D²⁵ +49.8° in methanol) and a pKa of 5.9 in acetone .
Properties
CAS No. |
58845-80-0 |
|---|---|
Molecular Formula |
C44H75NaO14 |
Molecular Weight |
851 g/mol |
IUPAC Name |
sodium;(2S)-2-[(2R,3R,4S,5R,6S)-2-hydroxy-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,4R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C44H76O14.Na/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36;/h21-38,47-48H,16-20H2,1-15H3,(H,45,46);/q;+1/p-1/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,31+,32-,33+,34+,35-,36+,37-,38-,40+,41+,42+,43-,44-;/m1./s1 |
InChI Key |
PIKGYGHAIOUQMF-SZCYNZSUSA-M |
SMILES |
CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)OC.[Na+] |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@]2(CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H]([C@H]([C@@H](O4)[C@@H]5[C@H]([C@@H]([C@H]([C@@](O5)(C)O)C)OC)C)OC)C)O[C@@H]1[C@@H](C)[C@@H]6[C@@H]([C@@H]([C@H]([C@@](O6)([C@H](C)C(=O)[O-])O)C)OC)C)OC.[Na+] |
Canonical SMILES |
CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)OC.[Na+] |
Pictograms |
Acute Toxic |
Related CAS |
58785-63-0 (Parent) |
Synonyms |
A 218 DE-3936 emericid lonomycin lonomycin A lonomycin B lonomycin, monosodium salt SQ 12,525 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
A. Promomycin
- Structure: Promomycin (C₄₄H₇₆O₁₄, MW 812) shares a spiroether core with lonomycin in the C9–C16 region but is a methanol adduct of A80438, a patented antibiotic .
- Stereochemistry: While A80438, lonomycin, and mutalomycin share identical stereochemistry, promomycin’s stereochemical alignment remains unconfirmed .
- Activity : Promomycin stimulates secondary metabolite production in Streptomyces spp., suggesting a regulatory role in antibiotic biosynthesis rather than direct antimicrobial action .
B. Mutalomycin
- Structural Differences: Mutalomycin lacks the methoxy group at position R3 (R3=H vs. R3=OCH₃ in lonomycin), altering its ion-binding affinity .
- NMR Profile: Mutalomycin’s sodium salt exhibits distinct ¹H-NMR coupling constants compared to lonomycin, reflecting conformational flexibility in protic solvents .
C. A80438
- Relationship: A80438 is the parent compound of promomycin, with uncharacterized NMR data. Its derivatives, including lonomycin, share a conserved stereochemical framework .
Functional Analogues
A. Grisorixin and Alborixin
- Mechanism: Both are polyethers that increase plasma K⁺ and decrease Na⁺ in dogs, likely via catecholamine release. In contrast, lonomycin stimulates Na⁺,K⁺-ATPase activity, inducing coronary vasodilation .
- Target Specificity: Grisorixin primarily affects cardiovascular parameters, while lonomycin demonstrates broader antiparasitic activity (e.g., Toxoplasma gondii inhibition at 0.01 µg/mL) .
B. Nigericin and Monensin
- Ion Selectivity: Nigericin exchanges K⁺ for H⁺, while monensin transports Na⁺. Lonomycin’s Ca²⁺/H⁺ exchange mechanism is unique among these ionophores .
- Conformation: Unlike lonomycin’s rigid cyclic structure, nigericin and monensin adopt open conformations in protic solvents, reducing their ion transport efficiency .
Physicochemical Properties
| Property | Lonomycin A Sodium | Mutalomycin Sodium | Promomycin | Grisorixin |
|---|---|---|---|---|
| Molecular Formula | C₄₄H₇₅NaO₁₄ | C₄₃H₇₃NaO₁₄ | C₄₄H₇₆O₁₄ | C₄₀H₆₄O₁₂ |
| Molecular Weight | 851.05 | 837.02 | 812 | 737.93 |
| Optical Rotation ([α]D) | +49.8° (CH₃OH) | +49.2° (CH₃OH) | Not reported | +42.5° (CHCl₃) |
| Key Biological Activity | Anticoccidial, Ca²⁺ ionophore | Antibiotic, ion transport | Antibiotic biosynthesis modulator | Cardiovascular modulator |
| Solubility | Soluble in CH₃OH, CHCl₃ | Insoluble in water | Soluble in polar solvents | Soluble in lipids |
| pKa | 5.9 (66% acetone) | Not reported | Not reported | 6.2 (ethanol) |
Mechanistic Divergence
- Lonomycin vs. Promomycin: While both are polyethers, lonomycin directly disrupts microbial ion gradients, whereas promomycin modulates host metabolic pathways to induce antibiotic production .
- Lonomycin vs. Grisorixin: Lonomycin’s stimulation of Na⁺,K⁺-ATPase contrasts with grisorixin’s catecholamine-mediated effects, highlighting divergent applications (antiparasitic vs. cardiovascular) .
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